N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h7-10,12-13,16H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMDOYWBLMAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Cyclohexyl and Methylacetamide Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but with a pyridinyl group instead of a cyclohexyl group.
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: Similar imidazo[2,1-b]thiazole core with different substituents.
Uniqueness
N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is unique due to its specific combination of substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This class of compounds has garnered attention for its potential biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 371.5 g/mol. It features a cyclohexyl group and a 4-fluorophenyl substituent attached to an imidazo[2,1-b][1,3]thiazole core. The structure can be visually represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FN₃OS |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 897463-82-0 |
Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole class often exert their biological effects through the inhibition of key signaling pathways involved in cancer progression. One significant target is the focal adhesion kinase (FAK), which plays a critical role in cell adhesion and migration. Inhibition of FAK has been shown to reduce tumor cell proliferation and metastasis.
Antitumor Activity
Several studies have investigated the antitumor efficacy of imidazo[2,1-b][1,3]thiazole derivatives:
- Cell Line Studies : A study evaluating related compounds demonstrated that certain imidazo[2,1-b][1,3]thiazole derivatives exhibited IC₅₀ values ranging from 0.59 to 2.81 μM against mesothelioma cell lines (MesoII and STO). The antiproliferative effects were linked to the inhibition of phospho-FAK activity, suggesting a mechanism by which these compounds may enhance the efficacy of established chemotherapeutics like gemcitabine by increasing the expression of hENT-1, a key transporter for nucleoside drugs .
Anti-inflammatory Activity
The imidazo[2,1-b][1,3]thiazole scaffold has also been associated with anti-inflammatory properties. Compounds derived from this structure have shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models.
Study on FAK Inhibition
In a recent study focused on new imidazo[2,1-b][1,3]thiazole derivatives as FAK inhibitors:
- Objective : To assess the cytotoxicity and mechanism of action against pancreatic cancer cells.
- Findings : Two specific derivatives demonstrated significant cytotoxicity with IC₅₀ values under 3 μM. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
